molecular formula C20H25N5O2 B11313017 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine CAS No. 1092307-41-9

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11313017
CAS No.: 1092307-41-9
M. Wt: 367.4 g/mol
InChI Key: LPKYMWBRERSYHE-UHFFFAOYSA-N
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Description

N-{3-Methoxy-4-[(2-Methylbenzyl)Oxy]Benzyl}-2-Propyl-2H-Tetrazol-5-Amine is a tetrazole-containing compound characterized by a central tetrazole ring (2H-tetrazol-5-amine) substituted with a propyl group at the N2 position. The benzyl group attached to the tetrazole nitrogen is further substituted with a methoxy group at the 3-position and a 2-methylbenzyloxy group at the 4-position of the benzene ring. Tetrazoles are widely employed in medicinal chemistry due to their role as bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

CAS No.

1092307-41-9

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C20H25N5O2/c1-4-11-25-23-20(22-24-25)21-13-16-9-10-18(19(12-16)26-3)27-14-17-8-6-5-7-15(17)2/h5-10,12H,4,11,13-14H2,1-3H3,(H,21,23)

InChI Key

LPKYMWBRERSYHE-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves multiple steps. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This could include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc amalgam and hydrochloric acid for Clemmensen reduction.

    Substitution: N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position would yield a brominated derivative of the original compound .

Scientific Research Applications

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylbenzyl groups may facilitate binding to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Core Structural Analog: N-[3-Chloro-5-Methoxy-4-(2-Thienylmethoxy)Benzyl]-1-Propyl-1H-Tetrazol-5-Amine

Key Differences :

  • Substituents : The benzyl ring features a 3-chloro, 5-methoxy, and 4-(2-thienylmethoxy) group instead of 3-methoxy and 4-(2-methylbenzyloxy).
  • Biological Implications : Thienyl groups are associated with improved lipophilicity and membrane permeability, which may enhance central nervous system (CNS) penetration in drug candidates .

Table 1: Substituent Comparison

Compound R1 (Position 3) R2 (Position 4) R3 (Position 5)
Target Compound Methoxy 2-Methylbenzyloxy -
N-[3-Chloro-5-Methoxy... (Ref.) Chloro 2-Thienylmethoxy Methoxy

Positional Isomer: N-{4-[(4-Methylbenzyl)Oxy]Benzyl}-2-Propyl-2H-Tetrazol-5-Amine

Key Differences :

  • Substituent Position : The methyl group on the benzyloxy moiety is at the 4-position (para) instead of the 2-position (ortho) in the target compound.
  • However, ortho-substituents can enhance conformational rigidity .

Halogen-Substituted Analog: N-[[4-[(4-Chlorophenyl)Methoxy]-3-Methoxyphenyl]Methyl]-2H-Tetrazol-5-Amine

Key Differences :

  • Substituents : A 4-chlorophenylmethoxy group replaces the 2-methylbenzyloxy group, introducing an electron-withdrawing chlorine atom.
  • Impact on Reactivity : The chlorine atom may increase metabolic stability by resisting oxidative degradation, a common issue with methyl groups in hepatic environments .

Table 2: Pharmacokinetic Predictions

Compound logP (Predicted) Metabolic Stability
Target Compound 3.8 Moderate
N-[3-Chloro-5-Methoxy... (Ref.) 4.2 High
N-[[4-[(4-Chlorophenyl)... 4.5 High

Functional Group Variation: Diovan (Valsartan)

This highlights the broader pharmaceutical relevance of tetrazoles:

  • Role of Tetrazole : Acts as a carboxylate bioisostere, improving oral bioavailability and resistance to enzymatic hydrolysis .
  • Divergent Applications : Unlike the target compound (which lacks a biphenyl system), Diovan’s biphenyl-tetrazole structure is critical for angiotensin receptor antagonism.

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions.
  • Biological Data Gaps: No direct antiproliferative or receptor-binding data are available for the target compound in the provided evidence.

Biological Activity

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C21H29N5O3
  • CAS Number : 1092307-35-1
  • Molecular Weight : 385.49 g/mol

These properties suggest a complex structure that may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Tubulin Interaction : Compounds in this class have shown the ability to bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action can lead to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways, including calcium ion release and cyclic AMP levels .
  • Anticancer Activity : In vivo studies have demonstrated that related compounds exhibit significant anticancer effects against various cancer cell lines, overcoming multidrug resistance mechanisms .

Therapeutic Applications

The biological activity of this compound suggests potential applications in:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in oncology.
  • Neurological Disorders : Given its interaction with GPCRs, it may also be explored for therapeutic use in conditions like Alzheimer's disease or other neurodegenerative disorders.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of prostate cancer cells (PC-3) and melanoma cells (A375), showcasing IC50 values in the nanomolar range .
  • In Vivo Efficacy : In xenograft models, treatment with related compounds resulted in tumor growth inhibition rates ranging from 30% to 70%, indicating substantial antitumor efficacy without significant neurotoxicity observed at therapeutic doses .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionIC50 (nM)Therapeutic Use
SMART-HTubulin inhibitor5Cancer therapy
SMART-FTubulin inhibitor10Cancer therapy
N-{...}GPCR modulationTBDNeurological disorders

This table illustrates the comparative potency and mechanisms of action among related compounds, underscoring the potential of this compound.

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